
D-Mannoheptulose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannoheptulose-13C: is a stable isotope-labeled form of D-Mannoheptulose, a naturally occurring ketose sugar. This compound is primarily found in avocados and is known for its role as a specific inhibitor of D-glucose phosphorylation . The incorporation of the carbon-13 isotope makes it particularly useful in metabolic studies and as a molecular tool in carbohydrate biochemistry .
準備方法
Synthetic Routes and Reaction Conditions:
Extraction from Avocado: One method involves extracting D-Mannoheptulose from avocados using ion exchange resins such as Amberlite CR1320Ca.
Chemical Synthesis: Another method involves the oxidation of an olefinated sugar with potassium permanganate in aqueous acetone, followed by hydrogenation and hydrolysis to yield D-Mannoheptulose.
Industrial Production Methods: The industrial production of D-Mannoheptulose-13C typically involves the incorporation of the carbon-13 isotope during the synthesis process. This can be achieved through the use of carbon-13 labeled precursors in the chemical synthesis routes mentioned above .
化学反応の分析
Types of Reactions:
Oxidation: D-Mannoheptulose can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding alcohol form under appropriate conditions.
Substitution: D-Mannoheptulose can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a tracer in metabolic flux analysis due to its carbon-13 labeling .
- Employed in studies involving carbohydrate metabolism and enzyme inhibition .
Biology:
- Investigated for its role in inhibiting D-glucose phosphorylation, which is crucial in various metabolic pathways .
Medicine:
- Explored for its potential in cancer therapy as a hexokinase inhibitor, enhancing the efficacy of oncolytic viruses in targeting cancer cells .
Industry:
作用機序
Inhibition of D-Glucose Phosphorylation: D-Mannoheptulose-13C inhibits the enzyme hexokinase, which is responsible for the phosphorylation of D-glucose to glucose-6-phosphate. This inhibition blocks the utilization of glucose in metabolic pathways, leading to a decrease in ATP production and subsequent cellular effects .
Molecular Targets and Pathways:
Hexokinase Enzyme: The primary target of this compound.
Glycolysis Pathway: Inhibition of hexokinase affects the glycolysis pathway, reducing the production of ATP and other glycolytic intermediates.
類似化合物との比較
D-Glucose: A common monosaccharide involved in energy production.
D-Fructose: Another ketose sugar with similar metabolic roles.
D-Galactose: A monosaccharide involved in various metabolic pathways.
Uniqueness of D-Mannoheptulose-13C:
Specific Inhibition: Unlike other sugars, this compound specifically inhibits D-glucose phosphorylation.
Stable Isotope Labeling: The incorporation of carbon-13 makes it a valuable tool for metabolic studies and tracing biochemical pathways.
特性
分子式 |
C7H14O7 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1 |
InChIキー |
HSNZZMHEPUFJNZ-QWTAQSKZSA-N |
異性体SMILES |
C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)

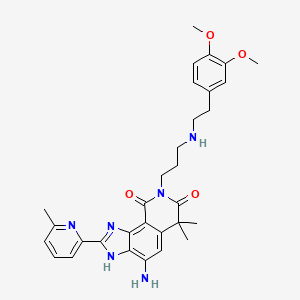
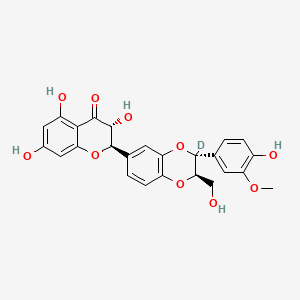
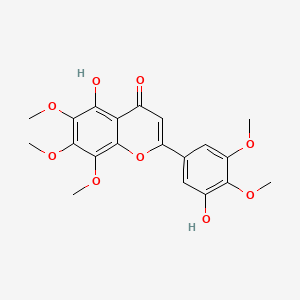

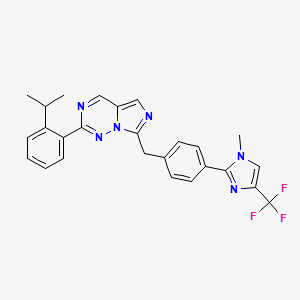
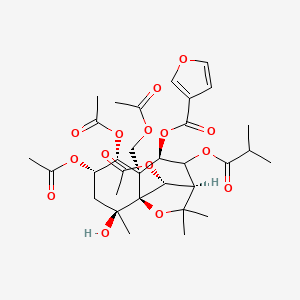

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
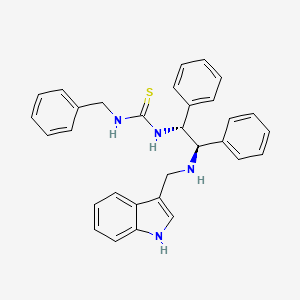

![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
